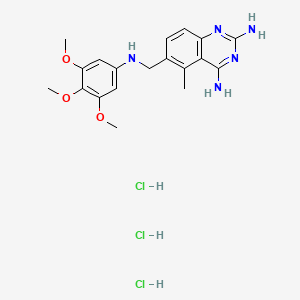
CLR1501
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CLR1501 is a fluorescently labeled analog of CLR1404, known for its cancer cell-selective fluorescence properties. This compound has shown significant potential in selectively targeting and imaging cancer cells, making it a valuable tool in cancer research and therapy .
Mechanism of Action
Target of Action
CLR1501, a fluorescently labeled CLR1404 analog, is a cancer cell-selective fluorescence compound . It is designed to target cancer cells, including glioblastoma stem-like (GSC) cell lines and xenografts . The primary targets of this compound are therefore cancer cells, with a particular affinity for glioblastoma cells.
Mode of Action
This compound interacts with its targets (cancer cells) by preferentially accumulating in these cells . This selective uptake is five- to ninefold higher in cancer cell lines compared to normal fibroblasts . The compound’s fluorescence properties allow it to be detected, making it useful for applications such as tumor imaging.
Biochemical Pathways
It is known that the compound is associated with plasma and organelle membranes . This suggests that this compound may interact with membrane-associated biochemical pathways, potentially disrupting the normal functioning of cancer cells.
Result of Action
This compound’s primary effect is its ability to selectively label cancer cells with fluorescence . This allows for the visualization of cancer cells, including glioblastoma cells, which can aid in procedures such as surgical resection . The compound’s selective uptake by cancer cells may also disrupt normal cellular processes, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
CLR1501 interacts with various biomolecules within the cell. It is taken up by cancer cells through a process that involves lipid rafts, which are microdomains of the plasma membrane rich in cholesterol and sphingolipids
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It exhibits five- to ninefold preferential uptake in these cancer cell lines in vitro compared to normal fibroblasts . This compound also exhibits tumor selectivity in vitro and in vivo for human glioblastoma stem-like (GSC) cell lines and xenografts .
Molecular Mechanism
The molecular mechanism of this compound involves its selective uptake and retention in cancer cells. This is believed to be due to the compound’s interaction with lipid rafts in the plasma membrane, which are more abundant in cancer cells compared to normal cells
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have prolonged retention in cancer cells This suggests that the compound is stable within the cellular environment and does not degrade rapidly
Transport and Distribution
This compound is believed to enter cells through interaction with lipid rafts in the plasma membrane
Preparation Methods
CLR1501 is synthesized through a series of chemical reactions involving the modification of CLR1404The reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 . The industrial production methods involve scaling up these reactions under controlled conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
CLR1501 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
CLR1501 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in cellular imaging to visualize and track cancer cells in vitro and in vivo.
Medicine: Utilized in cancer diagnostics and therapy, particularly in fluorescence-guided surgery for glioblastoma and other cancers
Industry: Applied in the development of new diagnostic tools and therapeutic agents for cancer treatment.
Comparison with Similar Compounds
CLR1501 is compared with other similar compounds such as CLR1404 and CLR1502. While CLR1404 is used for positron emission tomography (PET) imaging and molecular radiotherapy, this compound is specifically designed for fluorescence imaging. CLR1502, on the other hand, is a near-infrared fluorescent analog with superior tumor-to-brain fluorescence ratios compared to this compound . The uniqueness of this compound lies in its green fluorescence and its ability to selectively target and visualize cancer cells with high specificity .
Similar Compounds
- CLR1404
- CLR1502
- 5-Aminolevulinic acid (5-ALA)
Properties
CAS No. |
1250963-36-0 |
|---|---|
Molecular Formula |
C38H60BF2N3O4P- |
Molecular Weight |
702.69 |
IUPAC Name |
5,5-difluoro-10-(4-(18-((oxido(2-(trimethylammonio)ethoxy)phosphoryl)oxy)octadecyl)phenyl)-3H,5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-5-uide |
InChI |
InChI=1S/C38H61BF2N3O4P/c1-44(2,3)31-33-48-49(45,46)47-32-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-34-25-27-35(28-26-34)38-36-23-20-29-42(36)39(40,41)43-30-21-24-37(38)43/h20-21,23-29H,4-19,22,30-33H2,1-3H3,(H,45,46)/p-1 |
InChI Key |
AGHVVSVUZMFQDB-UHFFFAOYSA-M |
SMILES |
O=P([O-])(OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCCC1=CC=C(C2=C3C=CCN3[B-](F)(F)N4C=CC=C24)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CLR1501; CLR-1501; CLR 1501; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


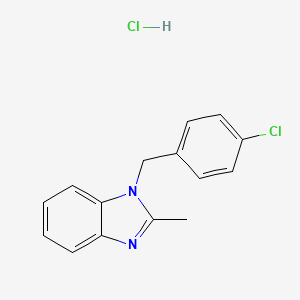
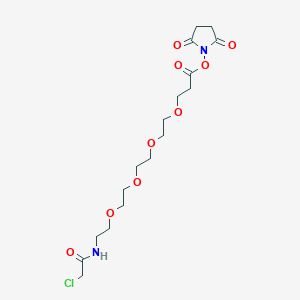
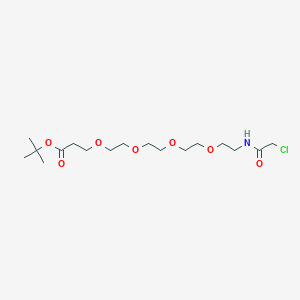

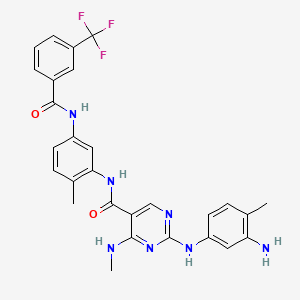
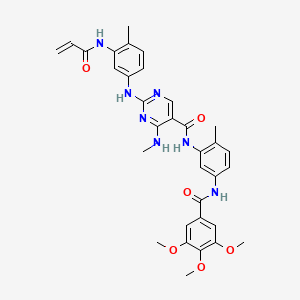
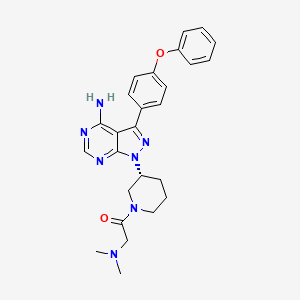
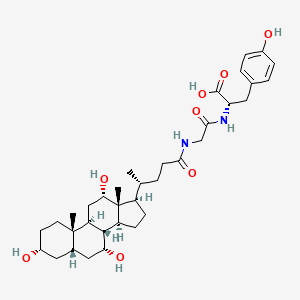
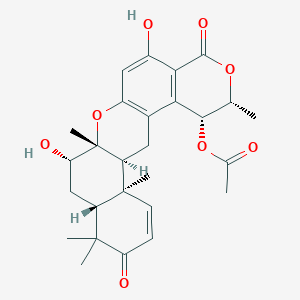
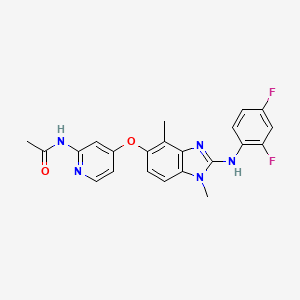
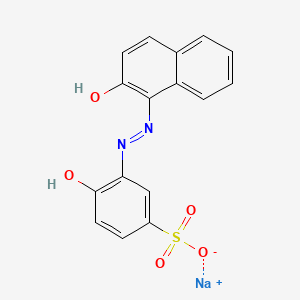
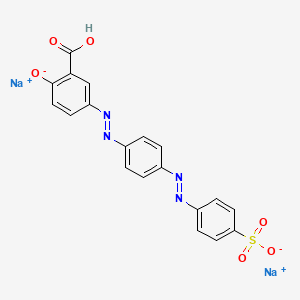
![19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione](/img/structure/B606672.png)
